molecular formula C8H9F2N3O4 B2478012 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856047-54-5

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2478012
CAS No.: 1856047-54-5
M. Wt: 249.174
InChI Key: QZORROCHFMORCA-UHFFFAOYSA-N
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Description

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2N3O4 and a molecular weight of 249.17 g/mol . It is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-12(11-7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORROCHFMORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves several stepsThese reactions can be performed using various reagents and catalysts, such as metal-based methods for transferring CF2H to specific sites . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions.

    Substitution: The pyrazole ring can undergo substitution reactions with different reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid include other pyrazole derivatives with different substituents. For example:

Biological Activity

4-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including its potential applications in agriculture and medicine, particularly focusing on its herbicidal properties and pharmacological effects.

The compound has a molecular formula of C7H8F2N3O2C_7H_8F_2N_3O_2 and a molecular weight of approximately 226.128 g/mol. Its structure features a difluoromethyl group and a nitro group attached to the pyrazole ring, which are critical for its biological activity.

The biological activity of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is primarily linked to its role as a herbicide . It acts by inhibiting specific enzymes involved in plant growth and development, thereby providing effective control over various weed species. The exact mechanism involves interference with metabolic pathways that are essential for plant survival.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. It has been shown to effectively inhibit the growth of several weed species, making it a candidate for agricultural applications. The herbicidal efficacy is attributed to its ability to disrupt photosynthesis and other metabolic processes in plants.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of pyrazole derivatives, including 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid. Pyrazole derivatives have been reported to show inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. For instance, they have demonstrated effectiveness against BRAF(V600E) and EGFR mutations, which are common in several cancers.

Anti-inflammatory and Antibacterial Properties

In addition to its herbicidal and antitumor activities, this compound may exhibit anti-inflammatory and antibacterial properties. Pyrazole derivatives are known for their ability to modulate inflammatory responses and inhibit bacterial growth, suggesting that 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid could be beneficial in treating inflammatory diseases or infections.

Research Findings

A summary of key studies investigating the biological activities of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is presented in the following table:

StudyFocusFindings
Herbicidal EfficacyDemonstrated significant inhibition of weed growth in controlled experiments.
Antitumor ActivityShowed cytotoxic effects on cancer cell lines with IC50 values indicating strong potential as an anticancer agent.
Anti-inflammatory EffectsExhibited modulation of inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Case Studies

Several case studies have explored the practical applications of this compound:

  • Agricultural Trials : Field trials demonstrated that formulations containing 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid effectively reduced weed populations without adversely affecting crop yields.
  • Cancer Research : In vitro studies using human cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as a lead compound for further drug development.

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